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Compound of Interest

Compound Name: IHCH-3064

Cat. No.: B12413214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of IHCH-3064, a novel dual-acting

compound that targets both the Adenosine A2A Receptor (A2AR) and Histone Deacetylase

(HDAC). By combining these two mechanisms, IHCH-3064 presents a promising approach for

cancer immunotherapy, aiming to enhance anti-tumor immune responses and directly inhibit

tumor cell proliferation. This document summarizes the available quantitative data, details the

experimental protocols used for its characterization, and visualizes its mechanism of action and

experimental workflows.

Core Compound Properties and Activity
IHCH-3064 has been identified as a potent antagonist of the A2A receptor and a selective

inhibitor of HDAC1. This dual functionality is critical to its proposed therapeutic effect, as A2AR

antagonism can alleviate immunosuppression within the tumor microenvironment, while HDAC

inhibition can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Activity
The following tables summarize the key quantitative data reported for IHCH-3064.
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Target Assay Type Value Reference

Adenosine A2A

Receptor (A2AR)

Radioligand Binding

(Ki)
2.2 nM [1][2][3][4]

Histone Deacetylase 1

(HDAC1)

In Vitro Inhibition

(IC50)
80.2 nM [1]

Cell Line Assay Type Value (GI50) Reference

MC-38 (Murine Colon

Adenocarcinoma)

Antiproliferative

Activity
6.2 µM

CT26 (Murine Colon

Carcinoma)

Antiproliferative

Activity
6.1 µM

In Vivo Model Treatment Outcome Reference

MC38 Syngeneic

Mouse Model

60 mg/kg,

intraperitoneal, twice

daily

95.3% tumor growth

inhibition

Mechanism of Action: A Dual Approach to Cancer
Therapy
IHCH-3064's therapeutic strategy is based on the synergistic effect of its two distinct molecular

targets. The proposed mechanism is visualized in the signaling pathway diagram below.
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Caption: Dual mechanism of IHCH-3064 targeting A2AR and HDAC1.

Experimental Protocols
This section provides a detailed overview of the methodologies employed in the

characterization of IHCH-3064.

A2A Receptor Binding Assay (Radioligand
Displacement)
The affinity of IHCH-3064 for the human A2A receptor was determined using a competitive

radioligand binding assay.
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Caption: Workflow for the A2A Receptor Radioligand Binding Assay.

Protocol Details:

Receptor Source: Membranes from HEK293 cells stably expressing the human A2A

receptor.

Radioligand: [3H]-ZM241385 or a similar A2AR-specific radioligand.

Incubation: Performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at room

temperature for a defined period (e.g., 60-120 minutes) to ensure equilibrium is reached.

Filtration: Glass fiber filters are typically used to trap the cell membranes.
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Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is

then converted to the inhibition constant (Ki).

In Vitro HDAC1 Inhibition Assay
The inhibitory activity of IHCH-3064 against HDAC1 was measured using a fluorometric assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b12413214?utm_src=pdf-body
https://www.benchchem.com/product/b12413214?utm_src=pdf-body-img
https://www.benchchem.com/product/b12413214?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. IHCH-3064 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

2. medchemexpress.com [medchemexpress.com]

3. pubs.acs.org [pubs.acs.org]

4. Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor
and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Dual-Targeting Immunotherapy Agent IHCH-3064: A
Technical Overview of Histone Deacetylase Inhibition]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12413214#histone-deacetylase-
inhibition-by-ihch-3064]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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